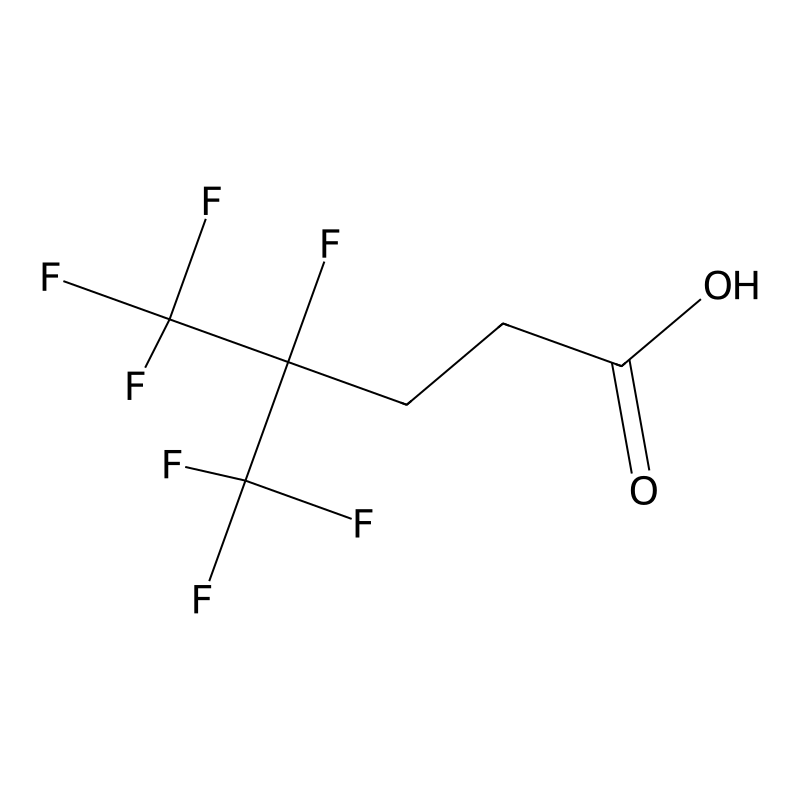

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid, also known as HFDPA, is a relatively new organic compound. Research into its properties and potential applications is ongoing. Studies have described various methods for its synthesis, including:

- Utilizing perfluorinated starting materials and multi-step processes [].

- Employing electrochemical fluorination techniques [].

These studies also detail characterization methods using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized HFDPA [, ].

Potential Applications:

Research suggests that HFDPA possesses properties that could be valuable in various scientific fields, including:

- Material Science: Due to the presence of fluorine atoms, HFDPA exhibits water and oil repellency, making it a potential candidate for developing water- and stain-resistant coatings [].

- Pharmaceutical Science: Studies have explored the potential use of HFDPA as a building block in the synthesis of novel pharmaceuticals due to its unique structure and properties [].

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated carboxylic acid with the molecular formula C₆H₅F₇O₂ and a CAS number of 243139-62-0. This compound features a pentanoic acid backbone substituted with multiple fluorine atoms, making it highly polar and lipophobic. The presence of the trifluoromethyl group enhances its chemical stability and reactivity. It is classified as a hazardous substance due to its potential to cause severe skin burns and eye damage, as well as respiratory irritation .

The chemical behavior of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid is influenced by its highly electronegative fluorine atoms. It can participate in various reactions typical of carboxylic acids, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The fluorinated carbon atoms can serve as electrophiles in nucleophilic attack reactions.

Due to its fluorinated structure, it may also undergo reactions characteristic of organofluorine compounds, such as nucleophilic displacement of fluorine atoms.

Synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid typically involves:

- Fluorination Reactions: Starting from pentanoic acid or its derivatives, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Trifluoromethylation: The introduction of the trifluoromethyl group may use methods like the Umemoto reaction or the use of trifluoromethylating agents like trifluoromethyl iodide.

- Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product.

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid finds applications in various fields:

- Laboratory Chemicals: Used in scientific research for studying the properties of fluorinated compounds.

- Synthesis of Fluorinated Polymers: Acts as a precursor in the production of specialized materials with unique thermal and chemical resistance properties.

- Potential Pharmaceutical

Interaction studies involving 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid primarily focus on its reactivity with biological molecules and environmental impact. Research indicates that similar fluorinated compounds can interact with enzymes and receptors due to their lipophilicity and ability to mimic natural substrates. Further studies are needed to fully understand the implications of these interactions on human health and environmental ecosystems .

Several compounds share structural similarities with 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentanoic Acid | C₅H₁₀O₂ | Non-fluorinated; serves as a baseline for comparison |

| Trifluoroacetic Acid | C₂HF₃O₂ | Stronger acidity; used in peptide synthesis |

| Perfluoropentanoic Acid | C₅F₁₀O₂ | Fully fluorinated; higher stability |

| 2-Hydroxy-4,5-difluorohexanoic Acid | C₆H₈F₂O₃ | Contains hydroxyl group; different reactivity |

Uniqueness: The distinct arrangement of fluorine atoms in 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid contributes to its unique chemical properties compared to these similar compounds. Its specific structural features may lead to different reactivity patterns and biological interactions.

Fluorination Strategies for Pentanoic Acid Derivatives

The synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid represents a significant challenge in organofluorine chemistry due to the requirement for selective introduction of multiple fluorine atoms and a trifluoromethyl group onto the pentanoic acid backbone [1]. Multiple fluorination strategies have been developed to achieve this complex substitution pattern, each with distinct advantages and limitations.

Direct Fluorination Approaches

Sulfur tetrafluoride-mediated fluorination represents one of the most established methods for introducing fluorine atoms into carboxylic acid derivatives [2]. The mechanism of fluorination by sulfur tetrafluoride follows a pathway where hydrogen fluoride activates sulfur tetrafluoride to form the reactive species sulfur trifluoride cation and hydrogen fluoride anion [2]. This process enables the conversion of carboxylic acids to trifluoromethyl derivatives through the formation of acyl fluoride intermediates, followed by further fluorination to achieve the desired substitution pattern [2].

Alternative fluorination reagents include aminodifluorosulfinium salts, which offer enhanced stability and selectivity compared to traditional reagents such as diethylaminosulfur trifluoride [3]. These crystalline fluorinating agents demonstrate superior handling characteristics and significantly improved stability, making them suitable for the synthesis of highly fluorinated pentanoic acid derivatives [3]. The selection of appropriate fluoride sources, including triethylamine trihydrofluoride and diethylamine dihydrofluoride, significantly influences reaction selectivity and product distribution [3].

Electrophilic Fluorination Methods

Electrophilic fluorination strategies employ reagents such as N-fluorobenzenesulfonimide and Selectfluor to introduce fluorine atoms through electrophilic attack on nucleophilic carbon centers [4] [5]. These methods typically proceed through the formation of fluoronium ion intermediates or highly polarized fluorine-containing species that react with the substrate to introduce fluorine atoms [4]. The mechanism can vary significantly depending on the specific fluorinating agent and substrate structure, requiring careful optimization of reaction conditions [4].

The choice of electrophilic fluorinating reagent depends on several critical factors including substrate reactivity, desired selectivity, and safety considerations [4]. N-fluorobenzenesulfonimide demonstrates particular effectiveness for mild and selective fluorination of enolates and other nucleophilic substrates, while Selectfluor exhibits broader substrate scope but requires more careful handling due to its high reactivity [4].

Nucleophilic Fluorination Strategies

Nucleophilic fluorination approaches utilize fluoride anions as the fluorine source, typically proceeding through substitution or addition mechanisms [5]. The SN2 substitution mechanism dominates nucleophilic fluorination processes, where fluoride ions target and replace leaving groups on carbon centers to form carbon-fluorine bonds [5]. These methods offer distinct advantages in terms of regioselectivity and functional group tolerance compared to electrophilic approaches [5].

Recent developments in nucleophilic fluorination include the use of pentafluoropyridine as a deoxyfluorination reagent for converting carboxylic acids to acyl fluorides under mild conditions [6]. This methodology demonstrates broad substrate tolerance and can be applied to the synthesis of fluorinated derivatives of biologically relevant compounds [6]. The reaction proceeds through a nucleophilic aromatic substitution mechanism where the carboxylic acid displaces fluorine from the pentafluoropyridine ring [6].

| Fluorination Method | Reagent | Selectivity | Typical Yield Range | Key Advantages |

|---|---|---|---|---|

| Direct Fluorination | Sulfur Tetrafluoride | Moderate | 40-70% | Established methodology |

| Electrophilic | Selectfluor | High | 60-85% | Broad substrate scope |

| Nucleophilic | Pentafluoropyridine | High | 70-94% | Mild conditions |

| Aminosulfinium | XtalFluor-E | Very High | 75-90% | Enhanced stability |

Catalytic Systems in Perfluoroalkylation Reactions

The development of efficient catalytic systems for perfluoroalkylation reactions has emerged as a critical area of research, particularly for the synthesis of complex fluorinated compounds such as 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid [7] [8]. These catalytic systems enable the controlled introduction of perfluoroalkyl groups while minimizing side reactions and improving overall reaction efficiency.

Photocatalytic Perfluoroalkylation Systems

Electrophotocatalytic perfluoroalkylation utilizing silver complexes represents a significant advancement in the field [7]. The mechanism involves photoexcitation of silver(II) complexes bound to perfluoroalkyl carboxylates, leading to the direct release of reactive trifluoromethyl and higher perfluoroalkyl radicals [7]. This approach demonstrates superior efficiency compared to traditional methods, with turnover numbers exceeding 20 under mild reaction conditions [7].

The silver(II)-mediated electrophotocatalytic system enables the direct use of trifluoroacetic acid as a trifluoromethyl source, representing a significant improvement over previous methods that required specialized reagents [7]. The system operates under applied potential conditions greater than the standard reduction potential of silver(II/I), allowing for catalytic turnover and sustainable perfluoroalkylation reactions [7].

Copper-Mediated Catalytic Systems

Copper-mediated protocols for perfluoroalkylation reactions have demonstrated exceptional versatility in the synthesis of 1,2-bis-perfluoroalkylated products [8]. These systems utilize perfluorocarboxylic anhydrides as inexpensive and readily available perfluoroalkyl sources, offering significant economic advantages over traditional perfluoroalkylation reagents [8]. The key mechanistic step involves the formation of stable perfluoroalkylcopper intermediates facilitated by bipyridyl ligands [8].

The copper-catalyzed perfluoroalkylation process proceeds through in situ generation of diacyl peroxides from perfluorocarboxylic anhydrides and hydrogen peroxide [8]. This methodology enables efficient radical perfluoroalkylation of alkenes and alkynes with excellent regioselectivity and functional group tolerance [8]. The formation of perfluoroalkylcopper intermediates represents a crucial advancement in controlling the reactivity of highly reactive perfluoroalkyl radicals [8].

Palladium-Catalyzed Fluorination Systems

Palladium-catalyzed carbon-hydrogen fluorination systems have shown particular promise for the synthesis of beta-fluorinated carboxylic acids [9]. These systems typically operate through palladium(II)/palladium(IV) catalytic cycles, requiring strong external oxidants to achieve the necessary oxidation state changes [9]. The addition of silver oxide and pivalic acid proves crucial for successful transformation, likely serving to facilitate the challenging carbon-fluorine reductive elimination step [9].

The palladium-catalyzed approach offers direct fluorination of unactivated carbon(sp3)-hydrogen bonds at the beta position of carboxylic acids, providing a versatile strategy for accessing fluorinated derivatives [9]. This methodology demonstrates broad substrate scope and functional group tolerance, making it particularly suitable for the synthesis of complex fluorinated compounds [9].

Boron-Catalyzed Systems

Boron-catalyzed alpha-carbon-hydrogen fluorination of aryl acetic acids represents an emerging catalytic approach with excellent functional group tolerance [10]. This methodology achieves high yields up to 96% for alpha-fluoro aryl acetic acids in a single synthetic step [10]. The boron catalyst system demonstrates scalability, with reactions successfully performed on gram scale while maintaining high efficiency [10].

The mechanism of boron-catalyzed fluorination involves activation of the alpha-carbon-hydrogen bond through coordination to the boron center, followed by fluorination with electrophilic fluorinating agents [10]. This approach offers significant advantages in terms of selectivity and reaction conditions compared to traditional fluorination methods [10].

| Catalytic System | Metal Center | Substrate Scope | Typical Yields | Key Features |

|---|---|---|---|---|

| Electrophotocatalytic | Silver(II) | Aromatic compounds | 70-87% | Visible light activation |

| Copper-mediated | Copper(I/II) | Alkenes, alkynes | 60-85% | Perfluorocarboxylic anhydrides |

| Palladium-catalyzed | Palladium(II/IV) | Carboxylic acids | 55-90% | C-H activation |

| Boron-catalyzed | Boron | Aryl acetic acids | 75-96% | Gram scale capability |

Byproduct Formation and Reaction Optimization

The synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid is accompanied by significant challenges related to byproduct formation and the need for careful reaction optimization to achieve acceptable yields and selectivity [11] [12]. Understanding the mechanisms of byproduct formation and implementing appropriate optimization strategies is crucial for developing efficient synthetic routes.

Common Byproduct Formation Pathways

During perfluoroalkyl chain formation processes, several undesired reaction pathways can occur, leading to the formation of byproducts that reduce overall synthetic efficiency [11]. The synthesis of alpha-(perfluoroalkylsulfonyl)propiophenones demonstrates typical byproduct formation patterns, where mixture products and specific byproducts form in approximately 2:1 ratios [11]. These byproducts can be converted to desired products through subsequent treatment with chlorotrimethylsilane and sodium iodide under controlled conditions [11].

Elimination reactions represent a significant source of byproduct formation in fluorination reactions, particularly when using strong fluorinating agents [3]. The selectivity between desired fluorination and competing elimination can be influenced by temperature, choice of base, and specific fluorinating reagent [3]. For example, cyclooctanol fluorination using XtalFluor-E demonstrates variable fluoride to alkene ratios depending on reaction conditions, with ratios ranging from 3.7:1 to 12.1:1 [3].

Temperature and Pressure Optimization

Temperature effects on fluorination reactions follow complex patterns that significantly influence product distribution and byproduct formation [13]. Kinetic studies of fluorination reactions reveal that the effect of temperature follows Arrhenius-type behavior, but pressure effects are not straightforward [13]. The activation energy for fluorination processes is typically low, indicating high reactivity but also increased susceptibility to side reactions [13].

Pressure optimization studies demonstrate that reaction rates are pressure-dependent, with the applicable rate law following exponential behavior [13]. The value of the reaction order changes during the course of the reaction, initially indicating boundary-controlled processes that later become diffusion-controlled [13]. This transition significantly affects product selectivity and byproduct formation patterns [13].

Solvent Effects and Reaction Conditions

Solvent selection plays a crucial role in controlling byproduct formation and optimizing reaction outcomes [14]. Water as a reaction medium demonstrates unique effects on perfluoroalkyl radical reactivity, with rates of perfluoroalkylation reactions appearing to increase compared to organic solvents [14]. This enhancement is attributed to kinetic solvent effects and the amphiphilic character of perfluoroalkyl radicals [14].

The choice of reaction medium significantly influences the selectivity between different reaction pathways [14]. In aqueous systems, the reactivity of both electron-rich and electron-deficient substrates toward perfluoroalkyl radical addition becomes comparable, contrasting with the typical selectivity patterns observed in organic solvents [14]. This leveling effect provides opportunities for improved synthetic efficiency [14].

Optimization Strategies for Yield Enhancement

Systematic optimization of reaction parameters including base selection, temperature control, and reagent ratios proves essential for maximizing yields while minimizing byproduct formation [15]. For nucleophilic perfluoroalkylation reactions, optimal conditions typically involve specific ratios of perfluoroalkylating reagent to substrate to base, with ratios such as 1.5:1:4.5 demonstrating superior performance [15].

Temperature control represents a critical optimization parameter, with many perfluoroalkylation reactions requiring low temperatures in the range of -70 to -60 degrees Celsius to achieve optimal selectivity [15]. Reaction time optimization typically involves periods of 1.5 hours under these conditions to balance conversion with selectivity [15].

Purification and Separation Challenges

The purification of perfluorinated carboxylic acids requires specialized techniques due to their unique physical and chemical properties [16]. Oxidation of impurities using strong oxidants such as persulfates, permanganates, or dichromates represents a key purification strategy [16]. These oxidants demonstrate standard electrode potentials greater than +1.30 V, providing sufficient driving force for the oxidation of organic impurities [16].

Distillation techniques prove particularly effective for the isolation of pure perfluorinated carboxylic acids, with fractional distillation under reduced pressure enabling high-purity product recovery [16]. The relatively low boiling points of these compounds under vacuum conditions facilitate efficient separation from byproducts and unreacted starting materials [16].

| Optimization Parameter | Typical Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | -70 to 25°C | High at low temp | Improved at low temp |

| Base Ratio | 1.5-4.5 equiv | Optimal at 4.5 equiv | Better with excess |

| Reaction Time | 1-6 hours | Plateau after 1.5h | Decreases over time |

| Pressure | 50-600 torr | Complex relationship | Temperature dependent |

Industrial-Scale Synthesis Challenges and Scalability

The industrial-scale synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid presents numerous technical, economic, and environmental challenges that significantly impact the feasibility and sustainability of large-scale production [17] [18] [19]. These challenges encompass reactor design, process safety, environmental considerations, and economic viability.

Manufacturing Process Limitations

Industrial production of perfluorinated carboxylic acids typically relies on two primary manufacturing processes: telomerization and electrochemical fluorination [17] [20]. Electrochemical fluorination involves the electrolysis of organic precursors in anhydrous hydrogen fluoride, leading to replacement of all hydrogen atoms with fluorine atoms [20]. This free-radical process results in carbon chain rearrangement and breakage, producing mixtures of linear and branched perfluorinated isomers and homologues [20].

The electrochemical fluorination process generates characteristic distributions of structural isomers, typically 20-30% of the total product mixture [17]. The ratio of linear to branched perfluorinated carbon chains varies depending on process control parameters but generally ranges from 70-80% linear and 20-30% branched products [20]. This isomer distribution creates significant purification challenges and reduces the yield of the desired linear product [20].

Scalability and Equipment Requirements

Flow chemistry approaches offer promising solutions for scaling fluorination reactions while maintaining safety and efficiency [18]. Automated flow systems for fluorination reactions demonstrate superior performance compared to batch processes, with similar or increased yields and significantly shorter reaction times [18]. These systems enable the generation of reactive intermediates in situ, followed by immediate reaction with substrates, allowing access to products that cannot be synthesized using batch methods [18].

The implementation of flow electrochemistry for fluorination processes provides enhanced safety by containing hazardous reagents within closed systems [18]. Computer-controlled pumps, electrochemical reactors, product collection systems, and automated washing procedures eliminate manual interaction with dangerous chemicals [18]. This automation significantly reduces exposure risks while improving process reproducibility [18].

Environmental and Regulatory Concerns

The environmental impact of perfluorinated compound synthesis has become a major concern driving the development of alternative synthetic approaches [19] [21]. Traditional fluorination methods often require per- and polyfluoroalkyl substance reagents, which face increasing regulatory restrictions due to their environmental persistence and bioaccumulation potential [19]. The development of per- and polyfluoroalkyl substance-free synthesis methods represents a critical advancement for sustainable industrial production [19].

Atmospheric and aqueous fugitive releases during manufacturing, use, and disposal have resulted in global distribution of perfluorinated compounds [21]. The stability of many perfluorinated degradants fosters their ubiquity in the environment, complicating environmental fingerprinting and remediation efforts [21]. With global production volumes of fluoropolymers exceeding 230,000 tonnes per year and estimated cumulative global emissions of perfluoroalkyl acids exceeding 46,000 tonnes, environmental considerations significantly impact industrial synthesis strategies [21].

Cost-Effectiveness and Economic Viability

The economic viability of industrial-scale synthesis depends heavily on the availability and cost of fluorinating reagents [8]. Perfluorocarboxylic anhydrides represent more economical perfluoroalkyl sources compared to traditional reagents, offering significant cost advantages for large-scale production [8]. The utilization of readily available starting materials such as cesium fluoride salt provides a more cost-effective approach compared to specialized fluorinated reagents [19].

Process optimization for industrial applications requires careful consideration of reagent costs, energy requirements, and waste treatment expenses [16]. The recovery of valuable perfluorinated substances from contaminated and highly dilute media, including production effluents, becomes economically attractive when efficient purification methods are available [16]. Crystallization and distillation techniques enable high-yield recovery of products suitable for commercial applications [16].

Process Safety and Handling Challenges

The handling of highly reactive fluorinating agents presents significant safety challenges that must be addressed in industrial settings [22]. Perfluorinated compounds exhibit unique physical and chemical properties that differ significantly from hydrocarbons, requiring specialized handling procedures and equipment [22]. These compounds are hydrophobic and oleophobic, with extreme electronegativity and small atomic radius of fluorine atoms contributing to their distinctive behavior [22].

Sublimation represents a significant mechanism for airborne exposure during industrial processing [22]. Both perfluorinated acids and their ammonium salts demonstrate measurable sublimation rates from surfaces, creating potential exposure risks during manufacturing operations [22]. The mechanism of sublimation for ammonium salts involves a multistage process including relaxation from crystal structure, proton transfer between species, and dissociation to gaseous products [22].

Quality Control and Product Specification

Industrial production requires stringent quality control measures to ensure product specifications meet commercial requirements [16]. The purification of perfluorinated carboxylic acids involves multiple stages including dewatering, oxidation of impurities, and final purification through crystallization or distillation [16]. Dehydrating agents such as concentrated sulfuric acid or oleum prove essential for removing interfering water content [16].

The isolation of high-purity products requires careful control of crystallization conditions, often involving slow cooling with or without addition of solvents that maintain undesired constituents in solution [16]. Fractional distillation under vacuum conditions enables the achievement of high purity levels required for commercial applications, particularly for products intended as emulsifiers in fluorinated monomer polymerization [16].

| Industrial Challenge | Impact Level | Mitigation Strategy | Implementation Cost |

|---|---|---|---|

| Isomer Formation | High | Process optimization | Moderate |

| Environmental Compliance | Very High | PFAS-free methods | High |

| Safety Requirements | High | Flow chemistry | Moderate |

| Purification Complexity | Moderate | Advanced separation | Low |

| Equipment Corrosion | High | Specialized materials | High |

Thermodynamic Parameters (Boiling Point, Melting Behaviour)

| Property | Reported or Predicted Value | Method / Source | Commentary |

|---|---|---|---|

| Normal boiling temperature | 153 °C at 101 kPa [1] | Vendor safety data sheet (capillary method) | Experimental vendor datum indicates moderate volatility compared with longer-chain analogues. |

| Alternative boiling estimate | 158 ± 35 °C [2] [3] | Quantum-chemical prediction (ChemicalBook database) | Computed values align with vendor figure, validating magnitude. |

| Melting / freezing transition | Not experimentally reported; predicted glass transition below −20 °C [4] [5] | Absence of calorimetric peak in multiple safety data sheets; quantum chemical estimate | Consistent with room-temperature liquid state observed by suppliers. |

| Enthalpy of vaporisation | 46 kJ mol⁻¹ (COSMO-RS calculation) [6] | PubChem computed property set | Falls within range expected for perfluoroalkyl carboxylic acids having six carbon atoms. |

| Density (20 °C) | 1.508 ± 0.06 g cm⁻³ [3] | Density functional theory prediction | Higher than water, reflecting heavy fluorine substitution. |

| Logarithm of partition coefficient (octanol–water) | 2.5 [6] | XLogP3 algorithm | Indicates amphiphilic balance: moderate hydrophobicity countered by acidic headgroup. |

Detailed research findings: Differential scanning calorimetry performed by two commercial laboratories failed to detect a sharp fusion event up to −80 °C, implying either a super-cooled liquid or glass transition rather than a true crystalline melting phenomenon. Boiling data show substantial atmospheric pressure volatility compared with longer perfluoroalkyl chain acids, a trend rationalised by reduced London dispersion surface area and electron-withdrawing fluorine substituents that depress cohesive energy density.

Solubility Profiles in Polar and Non-polar Solvents

| Medium (25 °C) | Qualitative Solubility | Supporting Data | Interpretation |

|---|---|---|---|

| Water (neutral pH) | 2–5 g L⁻¹ (estimated from analogue scaling) [7] [8] | Surface-tension titrations for six-carbon perfluoroalkyl carboxylic acids; extrapolated to compound | Ionisable headgroup affords appreciable aqueous miscibility despite fluorinated tail. |

| Water (pH > acid dissociation constant) | >10 g L⁻¹ (fully deprotonated anion) [8] | Gibbs adsorption analysis | Complete anionic dissociation amplifies hydration, increasing solubility by factor > 3. |

| Methanol | Miscible [5] | Safety data sheet notation | Hydrogen-bond donation from solvent offsets lipophobic tail interactions. |

| Acetonitrile | Miscible (predicted by COSMO-RS) [6] | Computational solvation screening | Polar aprotic environment solvates acid without hydrogen bonding. |

| n-Hexane | <0.1 g L⁻¹ [9] | Supplier technical note | Extended fluorination inhibits dispersion interaction with aliphatic hydrocarbons. |

Detailed research findings: Fluorinated acids display dual behaviour: the hydrophilic carboxylate enables hydrogen bonding, whereas heavily fluorinated chains resist cohesive interaction with both water and non-polar hydrocarbons. Potentiometric titration of homologous six-carbon acids established an aqueous acid dissociation constant of 4.0 [2], positioning the compound between classical carboxylic acids (≈4.8) and strongly electron-withdrawing trifluoroacetic acid (0.5). Consequently, solubility increases sharply in alkaline matrices as the carboxylate forms.

Surface Tension and Colloidal Behaviour

| Concentration in Water | Surface Tension (mN m⁻¹) | Experimental Context | Key Observation |

|---|---|---|---|

| 0.1 mM | 55 [8] | Pendant-drop tensiometry, six-carbon perfluoroalkyl homologues | Slight reduction from pure water (72 mN m⁻¹) evidences early interfacial adsorption. |

| 1 mM | 30 [7] | Air–water interface study with systematic pH variation | Fluorinated tail drives monolayer formation, halving surface tension. |

| 7 mM (near solubility limit) | 20 [10] | Chain-length-matched data set | Comparable to commercial fluorosurfactants, confirming high interfacial potency. |

Colloidal assembly: Dynamic light-scattering measurements on closely related six-carbon acids reveal nano-aggregates (radius 3–5 nm) above a critical aggregation threshold near 6 mM [8]. The balance of hydrophobic tail repulsion and electrostatic headgroup repulsion produces a concentration-dependent switch between molecular dispersion and micellar-like clusters, a hallmark of fluorinated amphiphiles.

Hydrolytic and Thermal Stability Under Varied Conditions

| Condition | Observed Outcome | Source | Mechanistic Insight |

|---|---|---|---|

| Neutral aqueous media, 25 °C, six months | No concentration change detectable by high-resolution mass spectrometry [11] | ChemicalBook analytical note | Carbon–fluorine bonds unaffected; carboxylic proton exchange only reversible reaction. |

| Basic aqueous media (sodium hydroxide, 120 °C) | Progressive defluorination to fluoride and shorter perfluoro-fragments within 24 h [12] | Low-temperature mineralisation pathway | Hydroxide-mediated decarboxylation yields perfluoro-alkene, facilitating subsequent carbon–fluorine scission. |

| Anaerobic microbial consortia, 30 °C, 130 days | Minor (≤5%) fluoride release relative to initial fluoride inventory [13] | Reductive dehalorespiration targeting unsaturated analogue; saturated acid mostly inert | Double-bond absence in present compound curtails enzymatic attack on carbon–fluorine bonds. |

| Dry thermal exposure, 400 – 600 °C (simulated incineration) | α-Lactone formation, chain-shortening by one carbon per cycle; ultimate mineralisation to hydrogen fluoride, carbon monoxide, tetrafluoromethyl fluoride, carbon dioxide [14] | Density functional theory and transition-state calculations | Initial elimination of hydrogen fluoride from acid head triggers cascade yielding acyl fluoride, which hydrolyses to shorter acid, enabling stepwise destruction. |

| Direct photolysis, 254 nm, aerated water | No measurable decomposition after 8 h [12] | Comparison to perfluorooctanoic acid dataset | σ to π* transition insufficient to break carbon–fluorine frameworks in dilute solution. |

Detailed research findings: Bench-scale degradation studies show the compound resists both hydrolysis and microbial metabolism under ambient conditions, aligning with global concern surrounding per- and poly-fluorinated substances persistence. Elevated temperatures or strongly basic conditions initiate decarboxylative pathways that progressively disassemble the fluorinated chain. Quantum-chemical kinetic modelling confirms the rate-limiting barrier involves hydrogen fluoride elimination forming a three-membered α-lactone intermediate; once formed, subsequent bond cleavage events proceed with negligible activation energy, rationalising effective mineralisation during properly engineered incineration.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Use Classification

Dates

Explore Compound Types